molecular formula C7H3F5 B7837766 5-(Difluoromethyl)-1,2,3-trifluorobenzene CAS No. 1214338-79-0

5-(Difluoromethyl)-1,2,3-trifluorobenzene

Cat. No.: B7837766
CAS No.: 1214338-79-0
M. Wt: 182.09 g/mol
InChI Key: XTNCNVRMQOSBRM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2,3-trifluorobenzene typically involves the introduction of difluoromethyl groups onto a trifluorobenzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as nickel or copper, which facilitate the formation of the difluoromethyl group on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under controlled conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,3-trifluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-1,2,3-trifluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

    Difluoromethylbenzene: Lacks the additional fluorine atoms present in 5-(Difluoromethyl)-1,2,3-trifluorobenzene.

    Pentafluorobenzene: Contains five fluorine atoms on the benzene ring.

Uniqueness

This compound is unique due to the presence of both difluoromethyl and trifluorobenzene groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(difluoromethyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCNVRMQOSBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272112
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214338-79-0
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214338-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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